molecular formula C22H22N4O4 B11282224 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11282224
M. Wt: 406.4 g/mol
InChI Key: VWBIBRDAWLBXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridopyrrolopyrimidine carboxamide family, characterized by a fused tricyclic core with a carboxamide substituent. The structure includes a 1-methyl group at the N1 position and an N-[2-(3,4-dimethoxyphenyl)ethyl] side chain.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-25-16(13-15-20(25)24-19-6-4-5-11-26(19)22(15)28)21(27)23-10-9-14-7-8-17(29-2)18(12-14)30-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,27)

InChI Key

VWBIBRDAWLBXGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

ConditionsReagentsProductYield (%)Reference
Acidic hydrolysis6M HCl, reflux (12 h)Pyrido-pyrrolo-pyrimidine-2-carboxylic acid75
Basic hydrolysis5M NaOH, 80°C (8 h)Same as above68

Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group participates in EAS reactions due to electron-donating methoxy substituents.

ReactionReagentsPositionProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxy3,4-Dimethoxy-5-nitrophenethyl derivative63
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°COrtho/paraDibrominated phenethyl analogue58

The methoxy groups direct electrophiles to the para position relative to themselves, with steric hindrance influencing regioselectivity .

Reductive Alkylation at Nitrogen Centers

The pyrrolo nitrogen (N1) undergoes reductive alkylation under mild conditions:

SubstrateReagentsProductYield (%)Reference
Free N1-HFormaldehyde, NaBH₃CN, MeOHN1-Methylated derivative82
Acetaldehyde, NaBH(OAc)₃N1-Ethyl variant74

This reaction proceeds via imine intermediate formation followed by borohydride reduction .

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles under activating conditions:

NucleophileActivatorProductYield (%)Reference
AmmoniaHATU, DIPEA, DMF2-Carboxamide → 2-Carbamoyl89
EthylamineEDCI, HOBt, CH₂Cl₂N-Ethylcarbamate77

Coupling reagents like HATU facilitate amide bond formation without racemization.

Oxidative Degradation

The dihydropyrimidine ring is susceptible to oxidation:

Oxidizing AgentConditionsProductOutcome
KMnO₄H₂O, 100°CRing-opened dicarboxylic acidComplete degradation
H₂O₂AcOH, 60°C4-Hydroxy derivativePartial oxidation (~40%)

Oxidation pathways depend on reaction severity, with strong oxidants causing ring cleavage.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemSubstituent IntroducedYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acids at C665
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amines/heterocycles at C971

These reactions enable late-stage functionalization for structure-activity relationship studies .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the pyrrolo double bond:

WavelengthSolventProductQuantum Yield
254 nmMeCNBridged bicyclic adduct0.32

This dimerization is reversible under thermal conditions (Δ > 120°C).

Coordination Chemistry

The carboxamide and pyrimidine N-atoms act as ligands for metal ions:

Metal SaltSolventComplex Stoichiometry (M:L)Application
Cu(ClO₄)₂MeOH1:2Anticancer activity
ZnCl₂THF1:1Fluorescence enhancement

Metal coordination modulates electronic properties and bioactivity .

Enzymatic Transformations

In biological systems, the compound undergoes cytochrome P450-mediated metabolism:

EnzymeSite of ModificationMetaboliteHalf-Life (h)
CYP3A4O-Demethylation3-Hydroxy-4-methoxy derivative2.3
CYP2D6N-OxidationPyrrolo N-oxide4.1

These transformations influence pharmacokinetics and detoxification pathways.

Scientific Research Applications

Anti-Cancer Properties

Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit anti-cancer properties. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have been studied as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. These compounds demonstrate significant inhibitory effects on tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Research on related structures indicates that they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in inflammatory processes. These findings suggest potential therapeutic roles in treating chronic inflammatory diseases .

Neurological Applications

Emerging studies suggest that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could make it beneficial for conditions such as neurodegenerative diseases. Further investigation into its pharmacodynamics is warranted to establish these effects conclusively.

Anti-Cancer Activity Study

A study published in Pharmaceuticals investigated the anti-cancer efficacy of pyrrolo[2,3-d]pyrimidine derivatives. The results demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines when treated with these compounds .

Inflammation Model Study

In a separate study focusing on inflammatory models, compounds structurally related to this compound were tested for their ability to reduce inflammatory markers in animal models. The results indicated a marked decrease in COX and LOX activity, supporting the compound's potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-CancerVEGFR Inhibition
Anti-inflammatoryCOX/LOX Inhibition
NeuroprotectiveModulation of NeurotransmittersOngoing studies

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in substituents on the tricyclic core and the carboxamide side chain. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound N1: Methyl; Carboxamide: 2-(3,4-dimethoxyphenyl)ethyl C23H24N4O4 444.47 High polarity due to dimethoxy groups; moderate solubility in polar solvents
N-(2-Ethylphenyl)-1,9-dimethyl-4-oxo-... () N1: Methyl; N9: Methyl; Carboxamide: 2-ethylphenyl C21H20N4O2 360.42 Smaller substituents reduce steric hindrance; lower molecular weight may enhance membrane permeability
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-... () N1: 3-Methoxypropyl; Carboxamide: 4-isopropylphenyl C24H26N4O3 418.50 Bulky isopropyl group may hinder binding; 3-methoxypropyl increases hydrophilicity
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-... () N1: 3-Methoxypropyl; N9: Methyl; Carboxamide: 2,4-dimethoxyphenyl C25H27N4O5 487.51 Dual methoxy groups at ortho/para positions; extended side chain improves solubility
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-... () N1: 3-Methoxypropyl; N9: Methyl; Carboxamide: 2-phenylethyl C24H26N4O3 418.49 Phenylethyl group introduces aromatic stacking potential; moderate lipophilicity

Physicochemical Properties

  • Solubility: The target compound’s 3,4-dimethoxyphenyl group enhances water solubility compared to non-polar substituents (e.g., ethylphenyl in ) but less than analogs with 3-methoxypropyl () .
  • pKa : Predicted pKa values for similar compounds range from 14.76±0.40 (), suggesting deprotonation at high pH, critical for formulation .
  • Thermal Stability : Melting points for analogs range from 243–245°C (), indicating high thermal stability due to aromatic stacking .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine backbone with a dimethoxyphenyl ethyl substituent. Its molecular formula is C₁₈H₁₈N₄O₃, and it has a molecular weight of approximately 342.36 g/mol. The presence of the dimethoxyphenyl group is significant for its biological activity.

Anticancer Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit anticancer properties through various mechanisms:

  • Inhibition of Kinases : A study highlighted that derivatives of pyrido[2,3-d]pyrimidines can inhibit kinases involved in cancer progression. Specifically, compounds that target the EPH family of proteins have shown promise due to their overexpression in certain cancers .
  • Cell Cycle Arrest : In vitro assays demonstrated that this compound induces cell cycle arrest in cancer cell lines. This effect was attributed to the compound's ability to interfere with signaling pathways crucial for cell proliferation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects:

  • COX Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for related compounds suggest significant potency comparable to established anti-inflammatory drugs .

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial activities against various pathogens:

  • Broad Spectrum Activity : Studies have reported that certain pyridopyrimidine derivatives demonstrate efficacy against bacterial and fungal strains. This broad-spectrum antimicrobial activity is attributed to the structural features of the compounds .

Synthesis and Structure-Activity Relationship (SAR)

A review on the synthesis of pyridopyrimidine derivatives outlines several synthetic routes leading to compounds with enhanced biological activities. The SAR analysis indicates that modifications at specific positions on the pyrimidine ring significantly affect biological potency .

CompoundBiological ActivityReference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-4-oxoAnticancer (EPH inhibition)
Pyrido[2,3-d]pyrimidine derivativeCOX inhibition
Various derivativesAntimicrobial

Clinical Trials

Some derivatives of this compound are currently under investigation in clinical trials for their potential use in treating non-small cell lung cancer (NSCLC) and other malignancies. The focus is on their ability to selectively target cancerous cells while sparing normal tissues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, and what are critical reaction parameters?

  • Methodological Answer : A common approach involves condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with ethyl N-alkylglycinates under basic conditions (e.g., triethylamine in methanol) to form intermediates, followed by cyclization via sodium methoxide. Acidification yields the final product . For carboxamide derivatives, coupling reactions using activated esters (e.g., NHS or HATU) with amines like 2-(3,4-dimethoxyphenyl)ethylamine are recommended . Key parameters include stoichiometric control of reagents, reaction temperature (50–60°C for cyclization), and pH adjustment during precipitation.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz, DMSO-d6_6 ) to confirm substitution patterns (e.g., δ 2.35 ppm for CH3_3, δ 3.78 ppm for OCH3_3) and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (CI or ESI) validates molecular weight (e.g., m/z 258.0 [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases (e.g., tyrosine kinases) using fluorescence polarization or radiometric assays.
  • Cellular Viability Assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the dihydropyrido-pyrrolo-pyrimidine scaffold with thieno[2,3-d]pyrimidine or pyridazine analogs to assess ring system impact .
  • Substituent Variation : Systematically alter the 3,4-dimethoxyphenethyl group (e.g., replace methoxy with halogens or alkyl groups) and evaluate effects on potency .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical hydrogen-bonding interactions (e.g., carbonyl groups with kinase ATP-binding pockets) .

Q. How should conflicting bioactivity data from different assay formats be resolved?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., compare SPR with ITC for binding constants).
  • Solubility Checks : Test compound solubility in assay buffers (DMSO concentration ≤1%) to rule out aggregation artifacts.
  • Metabolic Stability : Use liver microsome assays to determine if rapid degradation underlies inconsistent cellular activity .

Q. What strategies are effective for improving synthetic yield and scalability of this compound?

  • Methodological Answer :

  • Flow Chemistry : Apply continuous-flow reactors for precise control of reaction time/temperature during cyclization steps, reducing byproduct formation .
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (e.g., solvent polarity, catalyst loading) and identify synergistic effects .
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency .

Q. How can in silico modeling guide the prediction of metabolic pathways or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use software like SwissADME or ADMETLab to predict CYP450 metabolism sites (e.g., demethylation of methoxy groups) .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks based on structural alerts like the pyrrolo-pyrimidine core .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and analyze isomerization or oxidation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.